molecular formula C29H36N2O9 B1669043 Cinepaxadil CAS No. 69118-25-8

Cinepaxadil

Cat. No.: B1669043
CAS No.: 69118-25-8
M. Wt: 556.6 g/mol
InChI Key: SYFDPNLESAYNCB-UHFFFAOYSA-N
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Description

Cinepaxadil is a cinnamoyl-piperazine derivative developed by Delalande SA for the treatment of cardiovascular system disorders. It has been shown to decrease cardiac activity in dogs after intravenous administration .

Preparation Methods

The synthetic routes and reaction conditions for cinepaxadil involve the reaction of cinnamoyl chloride with piperazine under controlled conditions. The industrial production methods typically involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Cinepaxadil undergoes various chemical reactions, including:

Scientific Research Applications

Cinepaxadil has a wide range of scientific research applications:

Mechanism of Action

Cinepaxadil exerts its effects by interacting with specific molecular targets in the cardiovascular system. It binds to receptors on cardiac cells, leading to a decrease in cardiac activity. The exact molecular pathways involved include modulation of ion channels and signaling pathways that regulate heart rate and contractility .

Comparison with Similar Compounds

Cinepaxadil can be compared with other cinnamoyl derivatives and piperazine compounds. Similar compounds include cinnarizine and flunarizine, which are also used in the treatment of cardiovascular disorders. This compound is unique due to its specific structure, which allows for targeted interaction with cardiac receptors, leading to its distinct pharmacological profile .

Properties

CAS No.

69118-25-8

Molecular Formula

C29H36N2O9

Molecular Weight

556.6 g/mol

IUPAC Name

1-[4-[3-[(8-acetyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-2-hydroxypropyl]piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C29H36N2O9/c1-19(32)22-6-7-23(29-27(22)38-13-14-39-29)40-18-21(33)17-30-9-11-31(12-10-30)26(34)8-5-20-15-24(35-2)28(37-4)25(16-20)36-3/h5-8,15-16,21,33H,9-14,17-18H2,1-4H3

InChI Key

SYFDPNLESAYNCB-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)C1=C2C(=C(C=C1)OCC(CN3CCN(CC3)C(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC)O)OCCO2

SMILES

CC(=O)C1=C2C(=C(C=C1)OCC(CN3CCN(CC3)C(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)O)OCCO2

Canonical SMILES

CC(=O)C1=C2C(=C(C=C1)OCC(CN3CCN(CC3)C(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)O)OCCO2

Appearance

Solid powder

69118-25-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cinepaxadil

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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